![molecular formula C10H12N2O B13439683 ({Bicyclo[4.2.0]octa-1,3,5-trien-7-yl}methyl)urea](/img/structure/B13439683.png)
({Bicyclo[4.2.0]octa-1,3,5-trien-7-yl}methyl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
({Bicyclo[4.2.0]octa-1,3,5-trien-7-yl}methyl)urea is a compound with a unique bicyclic structure. It is derived from bicyclo[4.2.0]octa-1,3,5-triene, a compound known for its interesting chemical properties and potential applications in various fields. The presence of the urea group in this compound adds to its versatility and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ({Bicyclo[4.2.0]octa-1,3,5-trien-7-yl}methyl)urea typically involves the reaction of bicyclo[4.2.0]octa-1,3,5-triene with a suitable urea derivative. One common method involves the use of a rhodium(I) complex as a catalyst to facilitate the reaction between terminal aryl alkynes and the bicyclic compound . The reaction conditions often include elevated temperatures and specific solvents to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as distillation under reduced pressure are employed to obtain the final compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
({Bicyclo[4.2.0]octa-1,3,5-trien-7-yl}methyl)urea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The urea group can participate in substitution reactions, where different substituents replace the existing groups.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Lithium aluminum hydride or sodium borohydride.
Substitution: Various nucleophiles and electrophiles under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
({Bicyclo[4.2.0]octa-1,3,5-trien-7-yl}methyl)urea has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials and polymers.
Mechanism of Action
The mechanism of action of ({Bicyclo[4.2.0]octa-1,3,5-trien-7-yl}methyl)urea involves its interaction with specific molecular targets. The urea group can form hydrogen bonds with various biomolecules, influencing their activity. Additionally, the bicyclic structure allows the compound to fit into specific binding sites, modulating the function of enzymes and receptors .
Comparison with Similar Compounds
Similar Compounds
Benzocyclobutene: Another bicyclic compound with similar structural features.
Benzocyclobutane: Shares the bicyclic framework but differs in the functional groups attached.
1,2-Dihydrobenzocyclobutene: A reduced form of benzocyclobutene with different reactivity.
Uniqueness
({Bicyclo[420]octa-1,3,5-trien-7-yl}methyl)urea stands out due to the presence of the urea group, which imparts unique chemical and biological properties
Properties
Molecular Formula |
C10H12N2O |
|---|---|
Molecular Weight |
176.21 g/mol |
IUPAC Name |
7-bicyclo[4.2.0]octa-1,3,5-trienylmethylurea |
InChI |
InChI=1S/C10H12N2O/c11-10(13)12-6-8-5-7-3-1-2-4-9(7)8/h1-4,8H,5-6H2,(H3,11,12,13) |
InChI Key |
QNQUHZSHCOJNRO-UHFFFAOYSA-N |
Canonical SMILES |
C1C(C2=CC=CC=C21)CNC(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


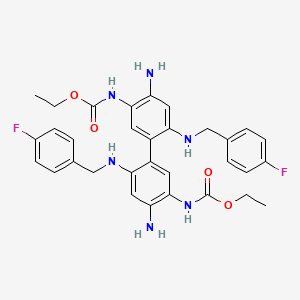
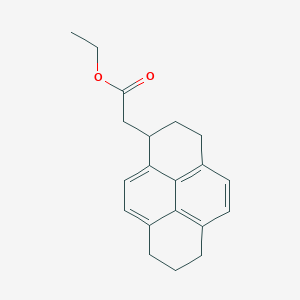

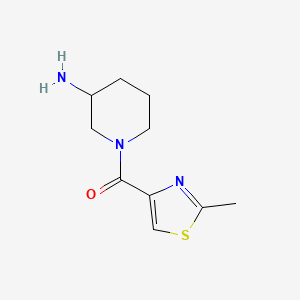
![(3S)-1-Azabicyclo[2.2.2]octan-3-carbonochloridate](/img/structure/B13439627.png)
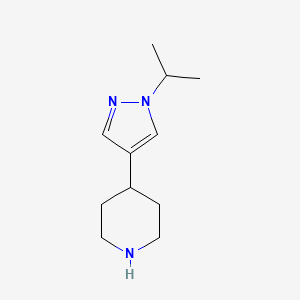

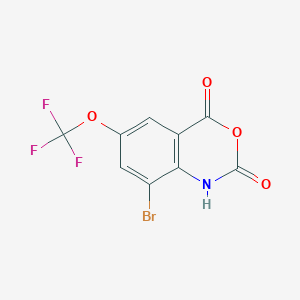
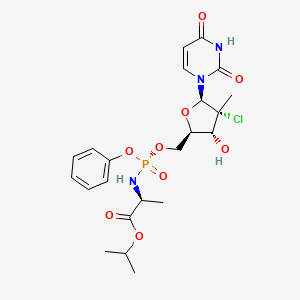
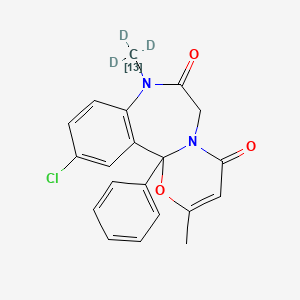
![[(4S,12E)-18-hydroxy-4-methyl-2,8-dioxo-3-oxabicyclo[12.4.0]octadeca-1(14),12,15,17-tetraen-16-yl] 2,2,2-trichloroethyl sulfate](/img/structure/B13439672.png)
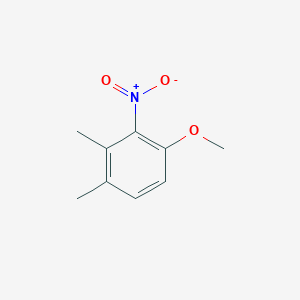
amino]-2-hydroxy-1-(phenylmethyl)propyl]-Carbamic Acid Phenylmethyl Ester](/img/structure/B13439687.png)
![4-amino-5-chloro-1-[(2R,4R,5R)-3,3-difluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one](/img/structure/B13439691.png)
